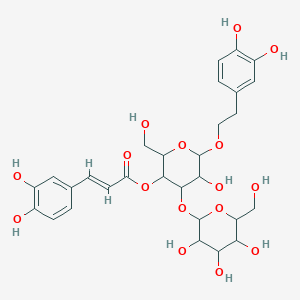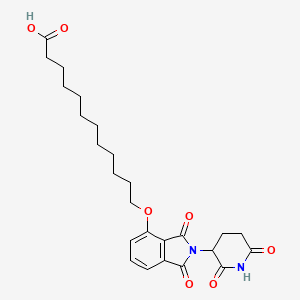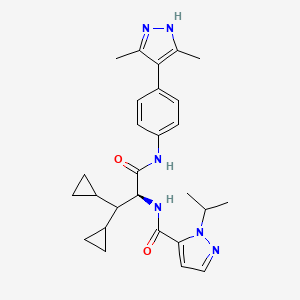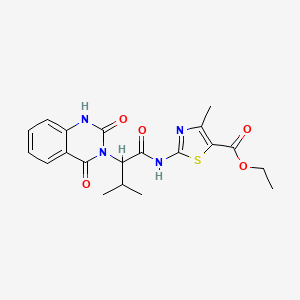
(E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plantamajoside is a phenylpropanoid glycoside that can be extracted from various plants, including Plantago asiatica L. and Rehmannia glutinosa. It is a bioactive caffeic acid sugar ester derivative known for its diverse biological functions and significant therapeutic potential. Plantamajoside exhibits anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities .
Métodos De Preparación
Plantamajoside can be isolated from natural sources such as Plantago asiatica L. through extraction and purification processes. The compound can also be synthesized chemically. The synthetic route involves the esterification of caffeic acid with a sugar moiety under specific reaction conditions. Industrial production methods typically involve large-scale extraction from plant sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Análisis De Reacciones Químicas
Plantamajoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of plantamajoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Plantamajoside has a wide range of scientific research applications:
Chemistry: Used as a biomarker in chemotaxonomy studies.
Biology: Acts as an antioxidant and protects plants from ultraviolet light.
Medicine: Exhibits therapeutic potential in treating conditions such as acute lung injury, acute spinal cord injury, and various cancers. It also has cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects.
Industry: Employed in the development of natural product-based pharmaceuticals and cosmetics
Mecanismo De Acción
Plantamajoside exerts its effects through various molecular targets and pathways. It acts on signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects. For instance, in the case of acute spinal cord injury, plantamajoside inhibits apoptosis by regulating the expression levels of apoptotic factors such as caspase-3, caspase-9, poly (ADP-ribose) polymerase, Bax, and Bcl-2 .
Comparación Con Compuestos Similares
Plantamajoside is similar to other phenylpropanoid glycosides such as acteoside (verbascoside). Both compounds exhibit broad biological effects, including antioxidant and anti-inflammatory activities. plantamajoside is unique in its strong affinity and potency with diverse biological functions and significant therapeutic potential .
Similar Compounds
- Acteoside (verbascoside)
- Aucubin
- Ursolic acid
Propiedades
Fórmula molecular |
C29H36O16 |
|---|---|
Peso molecular |
640.6 g/mol |
Nombre IUPAC |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+ |
Clave InChI |
KFEFLPDKISUVNR-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)


![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)

![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)



![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)
